Cas no 2229587-33-9 (1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol)

1-(5-Bromo-2-fluoropyridin-3-yl)cyclopropylmethanol is a versatile bromo-fluoropyridine derivative featuring a cyclopropylmethanol substituent. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique structural motif, which combines a halogenated pyridine core with a strained cyclopropane ring. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The cyclopropyl group contributes to steric and electronic modulation, potentially improving binding affinity in bioactive molecules. Its well-defined synthetic pathway and stability under standard conditions further underscore its utility in medicinal chemistry and material science applications.
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol structure
2229587-33-9 structure
Product Name:1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol
CAS No:2229587-33-9
MF:C9H9BrFNO
MW:246.076265096664
CID:6321110
PubChem ID:165645677
Update Time:2025-11-01

1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol
    • [1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol
    • EN300-1908461
    • 2229587-33-9
    • Inchi: 1S/C9H9BrFNO/c10-6-3-7(8(11)12-4-6)9(5-13)1-2-9/h3-4,13H,1-2,5H2
    • InChI Key: PXBDUFLAZKZVPG-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)C1(CO)CC1)F

Computed Properties

  • Exact Mass: 244.98515g/mol
  • Monoisotopic Mass: 244.98515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 33.1Ų

1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol Pricemore >>

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Additional information on 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol

Comprehensive Overview of 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol (CAS No. 2229587-33-9)

1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol (CAS No. 2229587-33-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridine ring substituted with bromine and fluorine atoms, coupled with a cyclopropylmethanol moiety. Its unique structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science applications.

The growing interest in 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol is driven by its potential role in developing small-molecule inhibitors and kinase-targeted therapies. Researchers are exploring its utility in modulating enzymatic activity, which aligns with current trends in precision medicine and personalized therapeutics. Additionally, its halogenated pyridine core is a recurring motif in agrochemicals, making it relevant to sustainable farming solutions—a hot topic in global discussions about food security.

From a synthetic chemistry perspective, the compound’s bromo-fluoro substitution pattern offers versatile reactivity for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures, a frequent search query among chemists in academia and industry. The cyclopropylmethanol group further enhances its utility as a conformational constraint in drug design, addressing challenges like metabolic stability and target selectivity.

In the context of green chemistry, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol has been studied for its compatibility with eco-friendly catalytic systems. This aligns with the increasing demand for sustainable synthesis methods, a trending topic in scientific literature and patent filings. Its potential applications in bioconjugation and probe development for diagnostic imaging also resonate with advancements in theranostics—a fusion of therapy and diagnostics.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis, techniques frequently searched by quality control professionals. The compound’s stability under various pH conditions and thermal profiles is another area of interest, particularly for formulators optimizing drug delivery systems. Such data is often sought after in pharmaceutical forums and research databases.

Market-wise, CAS No. 2229587-33-9 is cataloged by major chemical suppliers as a high-purity reference standard, reflecting its importance in method validation and regulatory compliance. Its inclusion in structure-activity relationship (SAR) studies underscores its role in hit-to-lead optimization—a key phase in drug development pipelines. Discussions around intellectual property related to its derivatives frequently appear in patent analytics reports, highlighting its commercial relevance.

In summary, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol exemplifies the intersection of medicinal chemistry and materials science. Its multifaceted applications, from catalysis to biopharmaceuticals, position it as a compound of enduring scientific and industrial value. As research continues to uncover new functionalities, this molecule is poised to remain a focal point in innovation-driven sectors.

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